Methyl 3-oxo-4-phenylbutanoate
Overview
Description
Methyl 3-oxo-4-phenylbutanoate is an organic compound with the molecular formula C₁₁H₁₂O₃This compound is a colorless to yellow liquid and is used in various chemical reactions and industrial applications .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-oxo-4-phenylbutanoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-phenylbutanoate can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with ethyl acetoacetate in the presence of a base, followed by esterification . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction mixture is typically purified using column chromatography, and the final product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenylbutanoates
Scientific Research Applications
Methyl 3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenylacetoacetate
- Methyl phenylacetylacetate
- Benzenebutanoic acid, β-oxo-, methyl ester
Uniqueness
Methyl 3-oxo-4-phenylbutanoate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 3-oxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSEOVTDVSPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375082 | |
Record name | methyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37779-49-0 | |
Record name | methyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37779-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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